
Pralidoxime mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pralidoxime mesylate is a chemical compound belonging to the family of oximes. It is primarily used as an antidote for organophosphate poisoning, which includes exposure to certain pesticides and nerve agents. Organophosphates inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This compound reactivates acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pralidoxime mesylate is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine, resulting in the formation of pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The mesylate form is obtained by reacting pralidoxime iodide with methanesulfonic acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the removal of impurities and by-products .
Analyse Chemischer Reaktionen
Acetylcholinesterase Reactivation Mechanism
Pralidoxime mesylate’s primary reaction involves nucleophilic attack on organophosphate-inhibited acetylcholinesterase:
-
Reaction : The oxime group (-NOH) displaces the organophosphate group from the enzyme’s active site, regenerating functional acetylcholinesterase .
-
Kinetics : Reactivation efficacy depends on the organophosphate structure, with higher success against diethyl esters (e.g., parathion) than dimethyl esters (e.g., malathion) .
Organophosphate Type | Reactivation Efficiency | Aging Half-Life |
---|---|---|
Diethyl (e.g., parathion) | High | ~31 hours |
Dimethyl (e.g., malathion) | Moderate | ~3.7 hours |
Data derived from acetylcholinesterase activity studies .
Degradation Pathways
Stability studies using HPLC reveal degradation under stress conditions :
-
Acidic Hydrolysis : Protonation of the oxime group leads to hydrolysis, forming pyridine-2-carboxaldehyde and hydroxylamine derivatives.
-
Oxidation : The oxime moiety is susceptible to oxidative cleavage, yielding nitroso intermediates.
-
Thermal Degradation : Elevated temperatures accelerate decomposition, producing unidentified polar metabolites.
Table 1. Degradation Products Identified via HPLC
Condition | Major Degradation Products | Detection Method |
---|---|---|
0.1N HCl, 70°C | Pyridine-2-carboxaldehyde, methanesulfonate | UV (262 nm) |
H₂O₂, 24h | Nitroso-pralidoxime | LC-MS |
Analytical Method Optimization
Chaotropic chromatography (30 mM NaPF₆ in mobile phase) effectively separates this compound from degradation products :
Table 2. Chromatographic Performance Metrics
Parameter | USP Method | Proposed Chaotropic Method |
---|---|---|
Retention Time (min) | 6.55 | 4.05 |
Theoretical Plates | 11,968 | 5,795 |
Resolution | 10.21 | 6.14 |
This method achieves 99.55% recovery with ≤0.62% RSD, ensuring reliable quantification in antidote formulations .
Pharmacokinetic Interactions
-
Metabolism : Hepatic conversion to inactive metabolites occurs via oxidation, with 30–50% excreted unchanged in urine .
-
Plasma Clearance : Renal clearance ranges from 3.6 mL/min/kg (organophosphate-poisoned patients) to 7.2 mL/min/kg (healthy volunteers) .
Incompatibilities and Stability
This compound is incompatible with alkaline solutions (pH >7), which catalyze oxime hydrolysis. Storage at 2–8°C in inert atmospheres preserves stability for >24 months .
Wissenschaftliche Forschungsanwendungen
Pralidoxime mesylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various oxime derivatives.
- Employed in studies involving nucleophilic substitution reactions and the reactivation of inhibited enzymes .
Biology:
- Investigated for its role in reactivating acetylcholinesterase in biological systems.
- Studied for its potential protective effects against nerve agents and pesticides .
Medicine:
- Widely used as an antidote for organophosphate poisoning in clinical settings.
- Explored for its potential therapeutic applications in treating other conditions involving acetylcholinesterase inhibition .
Industry:
- Utilized in the production of antidote formulations for emergency use.
- Applied in the development of protective measures against chemical warfare agents .
Wirkmechanismus
Pralidoxime mesylate exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates. Organophosphates bind to the esteratic site of acetylcholinesterase, blocking its activity. This compound attaches to the anionic site of the enzyme and displaces the organophosphate, thereby regenerating the active enzyme . This process allows the enzyme to resume its normal function of breaking down acetylcholine, alleviating the symptoms of poisoning .
Vergleich Mit ähnlichen Verbindungen
Obidoxime: Known for its higher efficacy in reactivating acetylcholinesterase inhibited by certain nerve agents.
HI-6: Exhibits a broader spectrum of activity against various organophosphates.
Trimedoxime: Used in combination with other antidotes for enhanced effectiveness.
Methoxime: Investigated for its potential use in treating pesticide poisoning.
Uniqueness of Pralidoxime Mesylate: this compound is unique in its widespread use and approval by regulatory agencies for the treatment of organophosphate poisoning. Its effectiveness in reactivating acetylcholinesterase and its relatively low toxicity make it a preferred choice in clinical settings .
Eigenschaften
CAS-Nummer |
154-97-2 |
---|---|
Molekularformel |
C8H12N2O4S |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
methanesulfonate;(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
WWZYJJGFUIAWNW-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
Isomerische SMILES |
C[N+]1=CC=CC=C1/C=N\O.CS(=O)(=O)[O-] |
Kanonische SMILES |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.